tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-

Catalog No.
S608654
CAS No.
383187-82-4
M.F
C39H77NO9
M. Wt
704 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galacto...

CAS Number

383187-82-4

Product Name

tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonan-2-yl]tetracosanamide

Molecular Formula

C39H77NO9

Molecular Weight

704 g/mol

InChI

InChI=1S/C39H77NO9/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-28-34(43)40-31(35(44)32(42)27-25-6-4-2)30-48-39-38(47)37(46)36(45)33(29-41)49-39/h31-33,35-39,41-42,44-47H,3-30H2,1-2H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1

InChI Key

MPKIDHIOYNMFES-CLTBVUQJSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC)O)O

Synonyms

N-[1S-[(α-D-galactopyranosyloxy)methyl]-2S,3R-dihydroxyoctyl]-tetracosanamide

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC)O)O

Background

-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol, also known as galactosylceramide (GalCer), is a type of glycosphingolipid, a molecule found in the cell membranes of animals. It is particularly abundant in the myelin sheath, which insulates nerve cells in the brain and spinal cord.

Research on GalCer's Function

Scientists are investigating the various functions of GalCer in the body, including its role in:

  • Myelin formation and maintenance: Studies suggest that GalCer plays a crucial role in the development and maintenance of the myelin sheath. )
  • Cell signaling: GalCer may be involved in cell signaling pathways that regulate various cellular processes, including cell growth, differentiation, and survival.
  • Immune response: GalCer has been shown to stimulate specific immune cells, such as natural killer T cells, which play a role in the immune system's defense against pathogens and cancer cells. )

Research on GalCer's Applications

Due to its unique properties, GalCer is being explored for potential applications in various areas of medicine, including:

  • Multiple sclerosis: Research is ongoing to investigate whether GalCer or related compounds could be used to promote nerve repair and regeneration in patients with multiple sclerosis, a disease that damages the myelin sheath. )
  • Cancer therapy: GalCer's ability to activate natural killer T cells is being explored for its potential use in cancer immunotherapy. )

Tetracosanamide, specifically N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-, is a complex amide compound derived from tetracosanoic acid. This compound features a long-chain fatty acid structure, which contributes to its unique physical and chemical properties. The presence of the galactopyranosyl group enhances its solubility in biological systems and allows it to participate in various biochemical interactions.

  • Oxidation: This process can convert tetracosanamide into corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Under specific conditions, tetracosanamide can be reduced to primary amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often utilizing alkyl halides or acyl chlorides under acidic or basic conditions.

Tetracosanamide is studied for its significant biological activities, particularly in relation to cell membrane structure and function. It plays a role in sphingolipid metabolism, influencing cellular processes such as apoptosis, cell growth, and differentiation. Its interactions with cell membranes make it a valuable compound in research focused on lipid metabolism and signaling pathways .

The synthesis of tetracosanamide typically involves the following steps:

  • Activation of Tetracosanoic Acid: Tetracosanoic acid is converted into its acid chloride form using reagents like thionyl chloride or oxalyl chloride.
  • Amidation Reaction: The activated acid chloride is then reacted with an appropriate amine under controlled conditions to form the desired amide bond. Commonly used amines include those derived from long-chain alcohols or amino acids .

Industrial production often employs similar methods but is optimized for higher yields and purity through additional purification steps like recrystallization or chromatography.

Tetracosanamide has a wide range of applications across various fields:

  • Chemistry: It serves as a model compound for studying long-chain amides and their interactions with other molecules.
  • Biology: The compound is investigated for its role in cell membrane dynamics and sphingolipid metabolism.
  • Medicine: Research includes exploring its potential as a biomarker for diseases and involvement in cell signaling pathways.
  • Cosmetics: Due to its moisturizing properties, tetracosanamide is utilized in skincare products .

Research on tetracosanamide's interactions focuses on its effects on cellular membranes and sphingolipid pathways. Studies indicate that it can modulate enzyme activities involved in sphingolipid biosynthesis and degradation, impacting various cellular functions such as apoptosis and growth regulation .

Similar Compounds

  • N-Tetracosanoylphytosphingosine: A ceramide analog with similar properties related to sphingolipid metabolism.
  • Tetracosanoyl-sulfatide: A sulfatide derivative that exhibits distinct biological functions compared to tetracosanamide.
  • N-(1-hydroxydodecan-2-yl)tetracosanamide: A ceramide mimetic featuring a different sphingosine backbone.

Uniqueness

Tetracosanamide is unique due to its specific long-chain structure that facilitates distinct interactions with cell membranes and sphingolipid pathways. This specificity makes it particularly valuable for research focused on lipid metabolism and cellular signaling compared to other similar compounds.

XLogP3

10.1

Wikipedia

1-O-(alpha-D-galactopyranosyl)-N-tetracosanyl-2-aminononane-1,3,4-triol

Use Classification

Fatty Acyls [FA] -> Fatty acyl glycosides [FA13] -> Fatty acyl glycosides of mono- and disaccharides [FA1301]

Dates

Last modified: 04-14-2024
1.Jervis, P.J.,Polzella, P.,Wojno, J., et al. Design, synthesis, and functional activity of labeled CD1d glycolipid agonists. Bioconjug.Chem. 24(4), 586-594 (2013).

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